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Compound of Interest

Compound Name: H-Phe-Phe-Phe-OH

Cat. No.: B1329477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of the tripeptide H-Phe-Phe-Phe-OH. The
information presented herein is essential for the verification of the synthesis, purity
assessment, and structural elucidation of this peptide, which is of interest in various research
and development applications, including its potential use as a DNA molecular probe.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
H-Phe-Phe-Phe-OH. These values are based on typical data for phenylalanine residues within
a peptide chain and should be considered as a reference for experimental verification.

Table 1: Predicted *H NMR Spectroscopic Data for H-
Phe-Phe-Phe-OH (in DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.1-8.5 d 3H Amide NH (3x)
~7.1-7.4 m 15H Aromatic (3 x Phe)
~4.4-4.6 m 3H a-CH (3 x Phe)
~2.8-3.2 m 6H B-CHz (3 x Phe)
~3.5 (broad) s 3H NHs*
~12-13 (broad) S 1H COOH

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration,
and temperature.

Table 2: Predicted **C NMR Spectroscopic Data for H-

Chemical Shift (6, ppm) Assighment
~172-175 Carbonyl (C=0)
~137-138 Aromatic C (quaternary)
~128-130 Aromatic CH

~126-127 Aromatic CH

~125-126 Aromatic CH

~54-56 a-C

~37-39 B-C

Note: The exact chemical shifts for the three phenylalanine residues may show slight variations
due to their different positions in the peptide chain.

Table 3: Key IR Absorption Bands for H-Phe-Phe-Phe-OH
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Frequency (cm™?) Vibration Functional Group
~3300-3400 N-H Stretch Amine (NHz), Amide (N-H)
~3030 C-H Stretch Aromatic

~2850-2960 C-H Stretch Aliphatic (CH, CH2)
~1700-1730 C=0 Stretch Carboxylic Acid
~1630-1680 C=0 Stretch (Amide I) Amide

~1510-1550 N-H Bend (Amide II) Amide

~1450, ~1495 C=C Stretch Aromatic Ring

~1200-1300 C-O Stretch Carboxylic Acid

~690-750 C-H Bend (out-of-plane) Aromatic (monosubstituted)

Table 4: Mass Spectrometry Data for H-Phe-Phe-Phe-OH

Parameter Value
Molecular Formula C27H29N304
Molecular Weight 459.54 g/mol
[M+H]* (Electrospray) m/z 460.22
[M+Na]* (Electrospray) m/z 482.20
[M-H]~ (Electrospray) m/z 458.21

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the
characterization of H-Phe-Phe-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the
molecule, confirming the primary structure and providing insights into the peptide's
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conformation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of H-Phe-Phe-Phe-OH in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds or D20). The choice of solvent will depend on the desired
exchange of labile protons (e.g., -NHz, -NH-, and -COOH in Dz20).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of
10-15 ppm. Reference the spectrum to the residual solvent peak or an internal standard
(e.g., TMS).

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. Typical parameters
include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-250
ppm. Reference the spectrum to the solvent peak.

e 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid H-Phe-Phe-Phe-OH sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record a background spectrum of the empty ATR crystal. Record the
sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or
absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule,
confirming its identity.

Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium
hydroxide for negative ion mode).

¢ Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

» Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into a
liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire mass
spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

o Tandem MS (MS/MS): To confirm the peptide sequence, perform tandem mass spectrometry
on the protonated molecular ion ([M+H]*). The fragmentation pattern (b- and y-ions) will
provide sequence-specific information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of
H-Phe-Phe-Phe-OH.
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 To cite this document: BenchChem. [Spectroscopic Characterization of H-Phe-Phe-Phe-OH:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329477#spectroscopic-data-for-h-phe-phe-phe-oh-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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